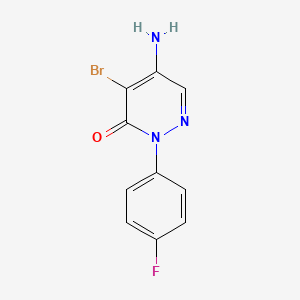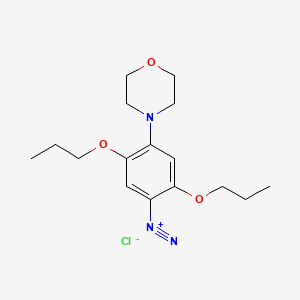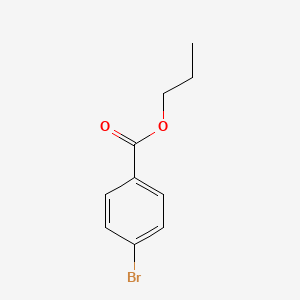
Propyl 4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-bromobenzoate: is an organic compound with the molecular formula C10H11BrO2 . It is a derivative of benzoic acid, where the hydrogen atom in the para position of the benzene ring is replaced by a bromine atom, and the carboxyl group is esterified with a propyl group. This compound is known for its applications in various fields, including organic synthesis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propyl 4-bromobenzoate can be synthesized through the esterification of 4-bromobenzoic acid with propanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Propyl 4-bromobenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the para position can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzoic acid and propanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Major Products:
Nucleophilic Substitution: Substituted benzoates.
Reduction: 4-bromobenzyl alcohol.
Hydrolysis: 4-bromobenzoic acid and propanol.
Aplicaciones Científicas De Investigación
Propyl 4-bromobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of polymers and as a plasticizer in materials science
Mecanismo De Acción
The mechanism of action of propyl 4-bromobenzoate primarily involves its ester bond, which can be hydrolyzed by esterases in biological systems. The bromine atom in the para position can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the compound. The ester bond’s hydrolysis releases 4-bromobenzoic acid and propanol, which can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
- Ethyl 4-bromobenzoate
- Methyl 4-bromobenzoate
- Butyl 4-bromobenzoate
Comparison: Propyl 4-bromobenzoate is unique due to its specific ester group, which influences its solubility, reactivity, and applications. Compared to ethyl and methyl esters, this compound has a longer carbon chain, affecting its physical properties and making it more suitable for certain industrial applications. Butyl 4-bromobenzoate, with an even longer carbon chain, may have different solubility and reactivity profiles .
Propiedades
Número CAS |
53690-03-2 |
|---|---|
Fórmula molecular |
C10H11BrO2 |
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
propyl 4-bromobenzoate |
InChI |
InChI=1S/C10H11BrO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 |
Clave InChI |
QOELGLXUDGDRPT-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


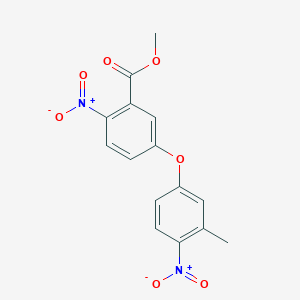
![[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene](/img/structure/B14654196.png)

![9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654205.png)
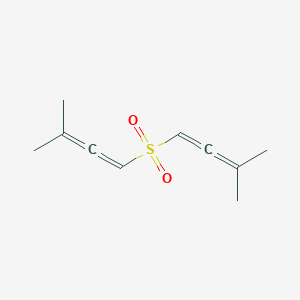
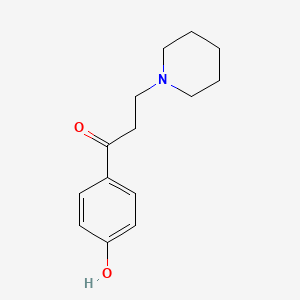
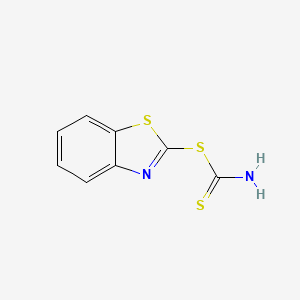
![ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B14654249.png)
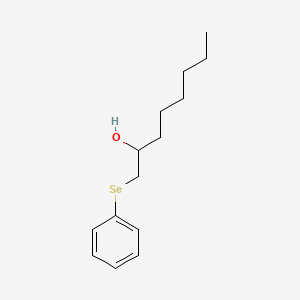
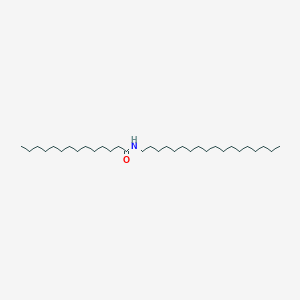
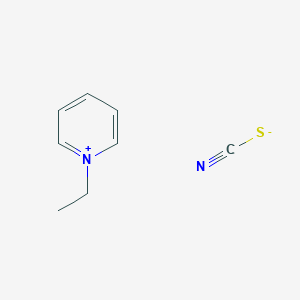
![2-[(2R)-2,4,6-Trimethyl-2,3-dihydro-1H-inden-5-yl]ethan-1-ol](/img/structure/B14654265.png)
